molecular formula C8H5Cl2NO2 B13505542 1,5-Dichloro-2-isocyanato-4-methoxybenzene

1,5-Dichloro-2-isocyanato-4-methoxybenzene

Cat. No.: B13505542
M. Wt: 218.03 g/mol
InChI Key: PCUHBQYQBFOLNB-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6Cl2NO2 It is a derivative of benzene, featuring both isocyanate and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-isocyanato-4-methoxybenzene typically involves the chlorination of 2-isocyanato-4-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient chlorination and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-isocyanato-4-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and isocyanate) on the benzene ring.

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.

    Addition Reactions: The isocyanate group can undergo addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Addition Reactions: Amines or alcohols are used as nucleophiles under mild conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with electrophiles such as bromine or nitro groups.

    Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing chlorine atoms.

    Addition Reactions: Urea or carbamate derivatives formed by the addition of nucleophiles to the isocyanate group.

Scientific Research Applications

1,5-Dichloro-2-isocyanato-4-methoxybenzene has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Biological Research: Studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-isocyanato-4-methoxybenzene involves its functional groups:

    Isocyanate Group: Reacts with nucleophiles to form urea or carbamate derivatives. This reaction is crucial in the formation of polymers and other materials.

    Chlorine Atoms:

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-2-isocyanato-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    1,5-Dichloro-2-isocyanato-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

    1,5-Dichloro-2-isocyanato-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

1,5-Dichloro-2-isocyanato-4-methoxybenzene is unique due to the presence of both isocyanate and methoxy groups, which provide distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C8H5Cl2NO2

Molecular Weight

218.03 g/mol

IUPAC Name

1,5-dichloro-2-isocyanato-4-methoxybenzene

InChI

InChI=1S/C8H5Cl2NO2/c1-13-8-3-7(11-4-12)5(9)2-6(8)10/h2-3H,1H3

InChI Key

PCUHBQYQBFOLNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N=C=O)Cl)Cl

Origin of Product

United States

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